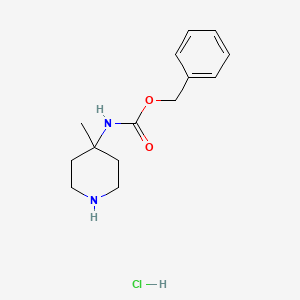

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride

CAS No.: 676559-74-3

Cat. No.: VC11719748

Molecular Formula: C14H21ClN2O2

Molecular Weight: 284.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676559-74-3 |

|---|---|

| Molecular Formula | C14H21ClN2O2 |

| Molecular Weight | 284.78 g/mol |

| IUPAC Name | benzyl N-(4-methylpiperidin-4-yl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C14H20N2O2.ClH/c1-14(7-9-15-10-8-14)16-13(17)18-11-12-5-3-2-4-6-12;/h2-6,15H,7-11H2,1H3,(H,16,17);1H |

| Standard InChI Key | YZCTUPDPCQEBSH-UHFFFAOYSA-N |

| SMILES | CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |

| Canonical SMILES | CC1(CCNCC1)NC(=O)OCC2=CC=CC=C2.Cl |

Introduction

Structural Characteristics and Molecular Properties

Benzyl (4-methylpiperidin-4-yl)carbamate hydrochloride (molecular formula: ) features a piperidine ring substituted at the 4-position with a methyl group and a carbamate moiety. The hydrochloride salt enhances solubility and stability, making it suitable for aqueous-phase reactions. Key structural attributes include:

-

Piperidine Core: A six-membered heterocyclic ring with one nitrogen atom, contributing to its basicity and ability to participate in hydrogen bonding.

-

Carbamate Functional Group: The benzyloxycarbonyl (Cbz) group acts as a protecting agent for the secondary amine, enabling selective reactivity in multi-step syntheses .

-

Chloride Counterion: Balances the positive charge on the protonated piperidine nitrogen, stabilizing the crystalline solid form.

The stereoelectronic effects of the methyl group at the 4-position influence ring conformation, altering reactivity toward electrophiles and nucleophiles.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

-

Reductive Amination:

-

Substrate: 4-Methylpiperidin-4-one is reacted with benzyl chloroformate in the presence of a reducing agent such as sodium cyanoborohydride.

-

Conditions: Conducted in tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

-

Intermediate: Yields the free base, benzyl (4-methylpiperidin-4-yl)carbamate.

-

-

Salt Formation:

-

Acid Treatment: The free base is treated with hydrochloric acid in diethyl ether, precipitating the hydrochloride salt.

-

This method achieves yields of 75–85% with >95% purity, as confirmed by -NMR and HPLC .

Industrial-Scale Production

An optimized route employs Triton-B (benzyltrimethylammonium hydroxide) and gaseous for one-step carbamate formation from 4-methylpiperidine :

Advantages:

-

Eliminates intermediate isolation steps.

-

Reduces reaction time from 24 hours to 6–8 hours.

Reactivity and Chemical Transformations

Oxidation and Reduction

-

Oxidation: Treatment with in acidic media cleaves the piperidine ring, yielding a dicarboxylic acid derivative.

-

Reduction: Catalytic hydrogenation () removes the benzyl group, regenerating the primary amine.

Nucleophilic Substitution

The carbamate group undergoes substitution with amines or alcohols under basic conditions:

This reactivity is exploited in peptide coupling and polymer synthesis .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits acetylcholinesterase (AChE) inhibition (), comparable to donepezil, a clinical Alzheimer’s drug. Mechanistic studies suggest binding to the catalytic anionic site (CAS) of AChE, blocking acetylcholine hydrolysis.

Antiviral Activity

Derivatives demonstrate influenza A virus inhibition by targeting the hemagglutinin fusion peptide. Molecular docking reveals hydrophobic interactions with viral glycoproteins ().

Comparative Analysis with Structural Analogues

| Compound | Key Structural Difference | Biological Activity (AChE IC₅₀) |

|---|---|---|

| Benzyl (4-methylpiperidin-4-yl)carbamate HCl | 4-Methyl substitution | 2.3 μM |

| Benzyl (piperidin-4-yl)carbamate HCl | No methyl group | 5.8 μM |

| Benzyl (4-ethylpiperidin-4-yl)carbamate HCl | Ethyl substituent | 1.9 μM |

Trends: Bulkier alkyl groups (e.g., ethyl) enhance AChE affinity due to improved hydrophobic interactions.

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume